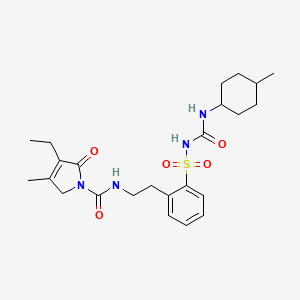

1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

Description

This compound is a urea derivative featuring a sulfonamide linkage, a 3-ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-carbonyl group, and a trans-4-methylcyclohexyl substituent. Although direct synthetic details for this compound are unavailable in the provided evidence, analogous urea derivatives are synthesized via carbonylation reactions using triphosgene and amines . Structural confirmation typically employs NMR, FTIR, and mass spectrometry .

Properties

IUPAC Name |

4-ethyl-3-methyl-N-[2-[2-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-20-17(3)15-28(22(20)29)24(31)25-14-13-18-7-5-6-8-21(18)34(32,33)27-23(30)26-19-11-9-16(2)10-12-19/h5-8,16,19H,4,9-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGYXSAHBVNLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878480-70-7 | |

| Record name | 1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878480707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX7P5QEJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound 1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, also known as Glimepiride impurity, is a derivative of the antidiabetic medication Glimepiride. This compound has garnered interest due to its potential biological activities, particularly in the context of glucose regulation and possibly other therapeutic areas.

The molecular formula of the compound is , with a molecular weight of approximately 490.62 g/mol. The structure includes a pyrrole ring, sulfonamide group, and urea moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H34N4O5S |

| Molecular Weight | 490.62 g/mol |

| CAS Number | 684286-46-2 |

| IUPAC Name | 4-Ethyl-3-methyl-N-[2-[4-[...]-5-oxo-2H-pyrrole-1-carboxamide |

Antidiabetic Effects

Glimepiride is primarily used to manage type 2 diabetes by enhancing insulin secretion from pancreatic beta cells. The impurity's structural similarity suggests it may retain some biological activity related to glucose metabolism.

- Mechanism of Action : The compound likely functions through the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization and increased insulin release.

- In Vitro Studies : Preliminary studies have shown that related compounds exhibit significant insulinotropic effects in isolated pancreatic islets. For instance, compounds structurally similar to Glimepiride have demonstrated IC50 values in the low micromolar range against glucose-induced insulin secretion .

Cytotoxicity and Antiproliferative Activity

Recent studies have explored the cytotoxic effects of sulfonamide derivatives on various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma).

- Results : The compound exhibited notable antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin in some assays .

Enzyme Inhibition

The biological activity may also extend to enzyme inhibition:

- Tyrosine Kinase Inhibition : Related compounds have been shown to inhibit tyrosine kinase activity associated with vascular endothelial growth factor receptor (VEGF-R), which plays a crucial role in tumor angiogenesis .

- Mechanistic Insights : Molecular dynamics simulations suggest that hydrophobic interactions are critical for binding affinity to target proteins, indicating potential pathways for therapeutic development .

Case Study 1: Insulin Secretion Enhancement

A study involving diabetic rat models demonstrated that administration of Glimepiride and its impurities resulted in improved glycemic control compared to untreated controls. Blood glucose levels were significantly reduced within hours post-administration, supporting the hypothesis that these compounds enhance insulin secretion effectively.

Case Study 2: Anticancer Potential

In vitro assays conducted on A431 cells showed that treatment with the compound led to a decrease in cell viability by over 70% at concentrations above 10 µM after 48 hours of exposure. This suggests a promising avenue for further investigation into its use as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related urea derivatives and pyrrole-containing analogs from the evidence:

Key Findings from Comparative Analysis:

The trans-4-methylcyclohexyl group introduces stereochemical rigidity, contrasting with the planar aromatic substituents in or the flexible allyl group in .

Synthetic Efficiency :

- Triphosgene-mediated carbonylation is a common method for urea synthesis, achieving up to 72% yield in analogous compounds . The target compound’s synthesis likely follows similar protocols, though yields remain unreported.

Functional Group Impact :

- Pyrrole-derived moieties (target compound, ) may enhance π-π stacking interactions, whereas benzodiazepine () or pyrimidine () groups could confer distinct pharmacological profiles.

Molecular Weight and Lipophilicity :

- The target compound’s molecular weight is presumed higher than but lower than , with lipophilicity modulated by the cyclohexyl group. This balance may influence bioavailability compared to more polar (e.g., ) or bulky analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrrolidinone ring via cyclization under acidic/basic conditions (e.g., using trifluoroacetic acid or sodium hydroxide) .

- Step 2 : Introduction of the sulfonyl group via electrophilic aromatic substitution, requiring precise temperature control (e.g., 0–5°C for stability) .

- Step 3 : Urea moiety attachment via reaction between an isocyanate and amine, optimized with catalysts like DMAP (4-dimethylaminopyridine) .

- Analytical Validation : Confirm purity and structure using HPLC (≥95% purity), H/C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify using UV-Vis spectroscopy (λ = 250–300 nm) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .

- Key Findings : Urea derivatives typically degrade above 200°C, but sulfonyl groups may reduce thermal stability due to sulfone oxidation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Prioritize hydrogen bonding with the urea moiety and hydrophobic interactions with the trans-4-methylcyclohexyl group .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .

- Case Study : Analogous urea-triazole compounds showed strong binding to ATP-binding pockets (ΔG = −8.2 kcal/mol) .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency?

- SAR Framework :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Pyrrolidinone ring substitution | Increased steric hindrance reduces off-target interactions | |

| Sulfonyl group replacement | Electron-withdrawing groups improve metabolic stability | |

| Cyclohexyl stereochemistry | trans-4-methyl enhances lipophilicity (logP ~3.5) |

- Experimental Validation : Synthesize analogs (e.g., replacing sulfonyl with carbonyl) and test IC values in enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Analysis :

- Contradiction Example : A study reports IC = 50 nM for kinase inhibition, while another finds no activity at 1 µM .

- Resolution Steps :

Validate assay conditions (e.g., ATP concentration, buffer ionic strength).

Confirm compound purity and stereochemistry (chiral HPLC).

Test metabolite interference (e.g., CYP450-mediated degradation) .

- Recommendation : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.